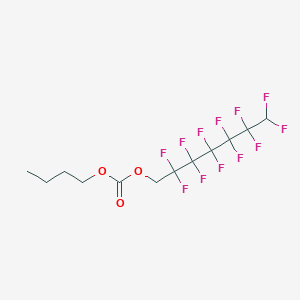![molecular formula C24H35NO18 B12088415 alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]- CAS No. 443346-78-9](/img/structure/B12088415.png)
alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- is a complex carbohydrate derivative. It is a synthetic compound that features a nitrophenyl group attached to a mannopyranoside backbone. This compound is often used in biochemical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- typically involves multiple steps. The process begins with the protection of hydroxyl groups on the mannopyranoside units, followed by the selective introduction of the nitrophenyl group. The final step involves the deprotection of the hydroxyl groups to yield the target compound. Common reagents used in this synthesis include acetic anhydride, pyridine, and nitrophenol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitrophenyl group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted mannopyranosides. These products are often used as intermediates in further chemical synthesis or as probes in biochemical assays.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.
Biology: Employed in cell biology to investigate carbohydrate-protein interactions.
Medicine: Utilized in drug development as a model compound for studying glycosylation processes.
Industry: Applied in the production of diagnostic reagents and biochemical sensors.
Wirkmechanismus
The mechanism of action of alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- involves its interaction with specific enzymes and proteins. The nitrophenyl group acts as a chromogenic reporter, allowing for the detection of enzymatic activity. The compound binds to the active site of glycosidases, leading to the cleavage of the glycosidic bond and the release of the nitrophenyl group, which can be quantitatively measured.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl alpha-D-glucopyranoside: Similar structure but with a glucopyranoside backbone.
4-Nitrophenyl beta-D-galactopyranoside: Features a galactopyranoside backbone.
4-Nitrophenyl alpha-D-mannopyranoside: Lacks the additional mannopyranosyl units.
Uniqueness
Alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- is unique due to its multi-mannopyranosyl structure, which provides multiple sites for enzymatic interaction. This makes it particularly useful in studying complex glycosylation processes and enzyme kinetics.
Eigenschaften
CAS-Nummer |
443346-78-9 |
|---|---|
Molekularformel |
C24H35NO18 |
Molekulargewicht |
625.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(4-nitrophenoxy)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H35NO18/c26-5-10-13(28)16(31)18(33)22(40-10)38-7-12-15(30)21(43-23-19(34)17(32)14(29)11(6-27)41-23)20(35)24(42-12)39-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2/t10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21+,22+,23-,24+/m1/s1 |
InChI-Schlüssel |
WZQKXMSRAHORNV-NXJXHZNCSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B12088355.png)

![tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate](/img/structure/B12088366.png)





amine](/img/structure/B12088388.png)

![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)

![N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide](/img/structure/B12088405.png)
